molecular formula C14H12ClNO3S2 B452071 methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-32-4

methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B452071
CAS No.: 477570-32-4
M. Wt: 341.8g/mol
InChI Key: QAAHSNSLKQWUBD-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their significant roles in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a chlorinated thiophene derivative, such as 5-chlorothiophene-2-carboxylic acid, which is then esterified to form methyl 5-chlorothiophene-2-carboxylate.

    Amidation Reaction: The ester is then reacted with an amine to form the carboxamido group.

    Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[b]thiophene structure.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxamido group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, thiophene derivatives are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, compounds like methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are studied for their potential as drug candidates. Their ability to interact with various biological targets makes them promising for the treatment of diseases.

Industry

Industrially, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. This compound could be explored for similar applications, contributing to advancements in electronic materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, thiophene derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The presence of the carboxamido and ester groups allows for hydrogen bonding and other interactions that can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chlorothiophene-2-carboxylate: A simpler thiophene derivative with similar functional groups.

    Thiophene-2-carboxamide: Another thiophene derivative with an amide group.

    Cyclopenta[b]thiophene derivatives: Compounds with similar cyclopenta[b]thiophene structures but different substituents.

Uniqueness

Methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a chlorinated thiophene ring, a carboxamido group, and a cyclopenta[b]thiophene structure. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives.

Properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c1-19-14(18)11-7-3-2-4-8(7)21-13(11)16-12(17)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHSNSLKQWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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